

# Key characteristics of 3-fluoro-4-nitroacetophenone

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## Compound of Interest

Compound Name: 1-(3-Fluoro-4-nitrophenyl)ethanone

Cat. No.: B1321927

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An In-Depth Technical Guide to 3-Fluoro-4-nitroacetophenone: Properties, Synthesis, and Applications

## Abstract

3-Fluoro-4-nitroacetophenone is a substituted aromatic ketone that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, arising from the interplay between the acetyl, fluoro, and nitro functional groups, make it a versatile precursor for a wide range of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signatures, common synthetic methodologies, and key chemical transformations. Furthermore, it delves into its significant applications as a pivotal intermediate in the development of targeted therapeutics, such as kinase inhibitors, and outlines essential safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

## Physicochemical Properties and Spectroscopic Analysis

### Chemical Structure and Core Characteristics

3-Fluoro-4-nitroacetophenone, with the CAS Number 1009-35-4, is characterized by an acetophenone core functionalized with a fluorine atom at the meta-position and a nitro group at the para-position relative to the acetyl group. This substitution pattern significantly influences the molecule's reactivity. The electron-withdrawing nature of both the nitro and acetyl groups, compounded by the inductive effect of the fluorine atom, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the C4 position.

## Tabulated Physical and Chemical Properties

The fundamental properties of 3-fluoro-4-nitroacetophenone are summarized below, compiled from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	1009-35-4	
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO <sub>3</sub>	
Molecular Weight	183.14 g/mol	
Appearance	Light yellow to yellow crystalline powder or solid	
Melting Point	98-102 °C	
Boiling Point	327.9 °C at 760 mmHg (Predicted)	
Solubility	Soluble in common organic solvents like DMSO, methanol, and ethyl acetate.	
Purity	Typically >97%	

## Spectroscopic Profile

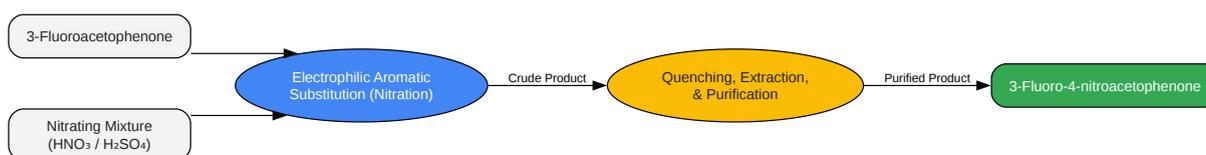
Spectroscopic analysis is essential for confirming the identity and purity of 3-fluoro-4-nitroacetophenone.

- $^1\text{H}$  NMR: The proton NMR spectrum typically shows three distinct signals in the aromatic region. The proton ortho to the acetyl group and meta to the nitro group appears as a doublet of doublets, as does the proton ortho to the fluorine. The proton ortho to the nitro group and meta to the acetyl group usually appears as a triplet. The methyl protons of the acetyl group appear as a sharp singlet further upfield.
- IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands include a strong peak around  $1700\text{ cm}^{-1}$  corresponding to the C=O stretch of the ketone, and two strong bands around  $1530\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$  for the asymmetric and symmetric N-O stretching of the nitro group, respectively. A C-F stretching band can also be observed.

## Synthesis and Reactivity

### Common Synthetic Routes

The most prevalent method for synthesizing 3-fluoro-4-nitroacetophenone is through the nitration of 3-fluoroacetophenone. This reaction is a classic example of electrophilic aromatic substitution.



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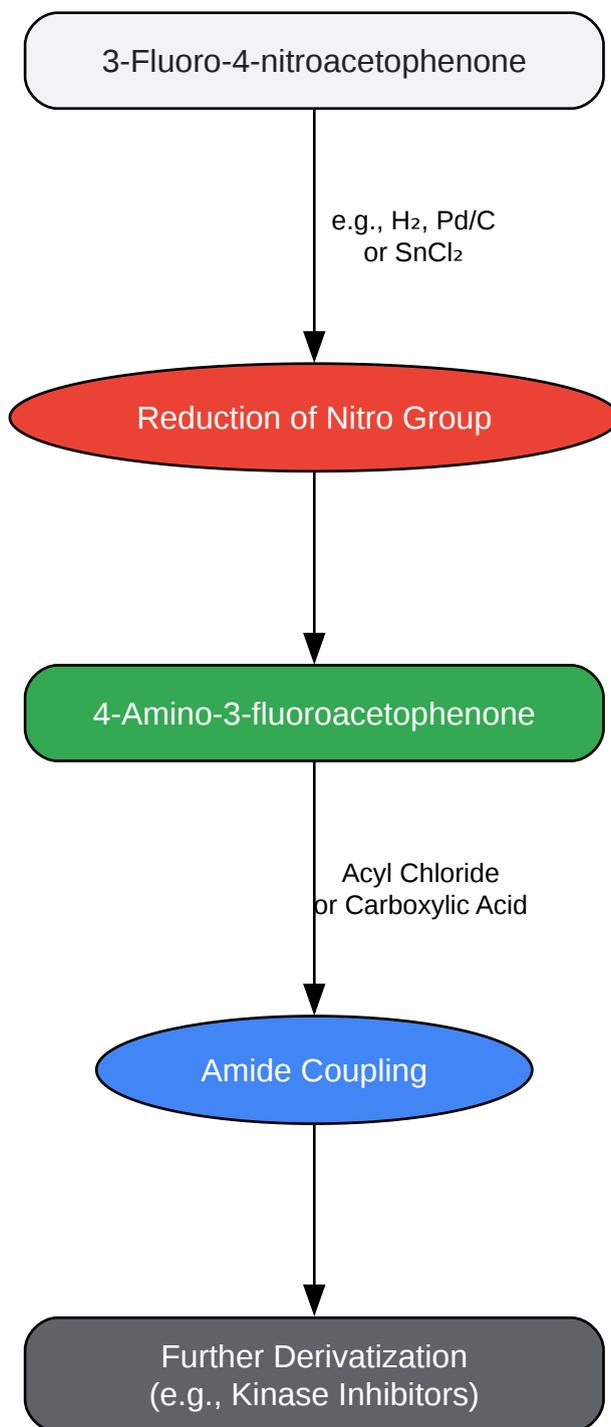
Caption: Synthetic workflow via nitration of 3-fluoroacetophenone.

Causality in Synthesis: The choice of a nitrating mixture (concentrated nitric acid and sulfuric acid) is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>), which is necessary to attack the moderately deactivated aromatic ring of 3-fluoroacetophenone. The reaction is typically performed at low temperatures

(e.g., 0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

## Key Chemical Transformations

3-Fluoro-4-nitroacetophenone is a versatile intermediate primarily due to the reactivity of its nitro group.



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